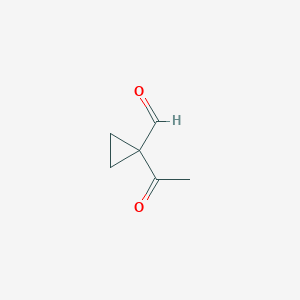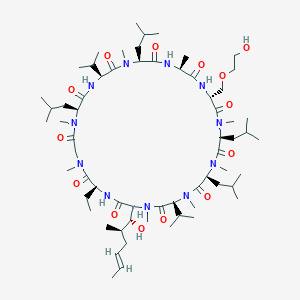
Melphalan-N-4-hydroxyphenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methylphenylphosphine oxide can be synthesized through several methods. One common method involves the oxidation of methylphenylphosphine using hydrogen peroxide or other oxidizing agents. The reaction typically proceeds under mild conditions, with the phosphine being dissolved in an organic solvent such as dichloromethane or toluene. The reaction can be represented as follows:
[ \text{C}_7\text{H}_9\text{P} + \text{H}_2\text{O}_2 \rightarrow \text{C}_7\text{H}_9\text{OP} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of Methylphenylphosphine oxide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methylphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the oxide back to the corresponding phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Methylphenylphosphine.
Substitution: Various substituted phosphine oxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Methylphenylphosphine oxide is used as a ligand in coordination chemistry, where it can form complexes with transition metals
Biology
In biological research, Methylphenylphosphine oxide is investigated for its potential as a bioactive molecule. Its interactions with enzymes and other proteins are of particular interest.
Medicine
The compound is explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry
In the industrial sector, Methylphenylphosphine oxide is used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it a valuable component in manufacturing processes.
Mecanismo De Acción
The mechanism by which Methylphenylphosphine oxide exerts its effects involves its ability to interact with various molecular targets. The phosphine oxide group can coordinate with metal ions, influencing the activity of metal-dependent enzymes and other proteins. Additionally, the compound’s reactivity allows it to participate in various chemical transformations, contributing to its diverse applications.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine oxide: Another phosphine oxide with three phenyl groups.
Dimethylphenylphosphine oxide: A related compound with two methyl groups and one phenyl group.
Diphenylmethylphosphine oxide: A compound with two phenyl groups and one methyl group.
Uniqueness
Methylphenylphosphine oxide is unique due to its specific combination of methyl and phenyl groups, which confer distinct chemical properties. Its balance of hydrophobic and hydrophilic characteristics makes it versatile in various applications, distinguishing it from other phosphine oxides.
Propiedades
Número CAS |
131089-09-3 |
|---|---|
Fórmula molecular |
C21H24Cl2N2O5 |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
(2S)-3-[4-[bis(2-chloroethyl)amino]phenyl]-2-[[2-(4-hydroxyphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H24Cl2N2O5/c22-9-11-25(12-10-23)16-3-1-15(2-4-16)13-19(21(28)29)24-20(27)14-30-18-7-5-17(26)6-8-18/h1-8,19,26H,9-14H2,(H,24,27)(H,28,29)/t19-/m0/s1 |
Clave InChI |
ZVHIURZYHWNOKI-IBGZPJMESA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)COC2=CC=C(C=C2)O)N(CCCl)CCCl |
Key on ui other cas no. |
131089-09-3 |
Sinónimos |
melphalan-N-4-hydroxyphenoxyacetamide MelPO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


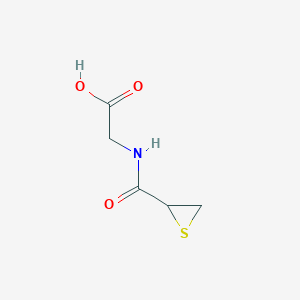
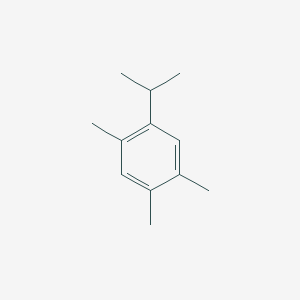
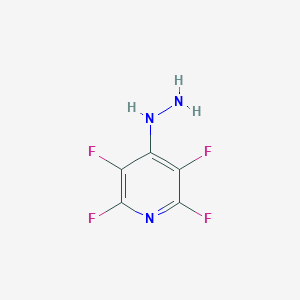
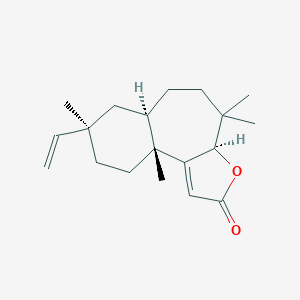
![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)
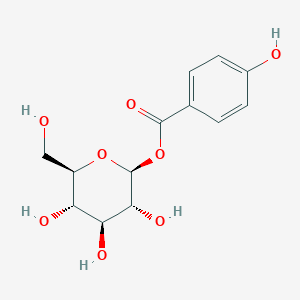
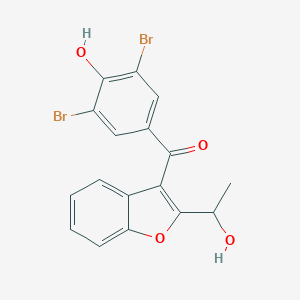
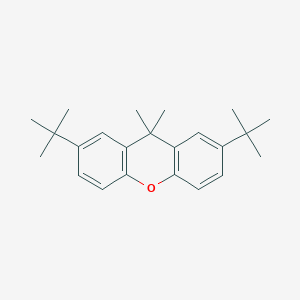
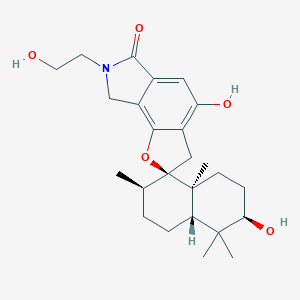
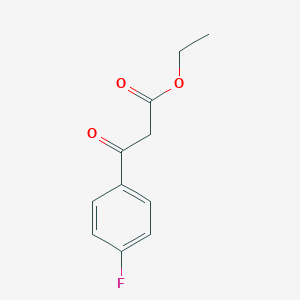
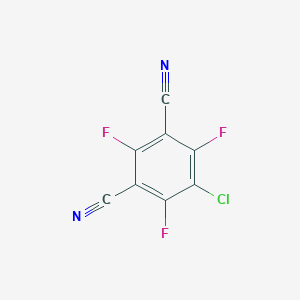
![benzo[b]thiophene-3-carbaldehyde](/img/structure/B160397.png)
